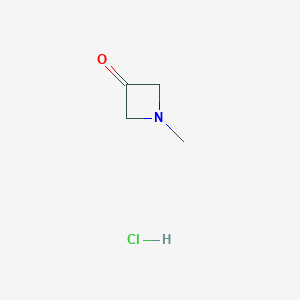

1-Methylazetidin-3-one hydrochloride

Description

Properties

IUPAC Name |

1-methylazetidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c1-5-2-4(6)3-5;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALUYBXZFLBDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-43-6 | |

| Record name | 3-Azetidinone, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Methylazetidin-3-one hydrochloride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore modern and classical synthetic strategies, and discuss its reactivity and potential applications, with a focus on the practical insights necessary for its successful use in a laboratory setting.

Introduction: The Azetidin-3-one Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] While its more famous counterpart, the β-lactam (azetidin-2-one), has been extensively explored, leading to the development of numerous antibiotics, the isomeric azetidin-3-one core has emerged as a versatile substrate for the synthesis of novel, functionally diverse azetidines.[2] this compound, as a simple substituted member of this class, offers a reactive handle—the ketone—for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its general properties based on related compounds and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | [4] |

| Molecular Weight | 121.57 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid | Inferred from[5] |

| Solubility | Likely soluble in water and polar organic solvents | Inferred from[5] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [4] |

Synthesis of the 1-Methylazetidin-3-one Core

The synthesis of the azetidin-3-one scaffold can be approached through several methodologies, ranging from classical oxidation reactions to modern catalytic cyclizations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Oxidation of 1-Methylazetidin-3-ol

A common and straightforward method for the preparation of azetidin-3-ones is the oxidation of the corresponding 3-hydroxyazetidine precursor. This approach is analogous to the synthesis of 1-(diphenylmethyl)azetidin-3-one.[6]

Diagram: Synthesis of 1-Methylazetidin-3-one via Oxidation

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Conceptual Oxidation of 1-Methylazetidin-3-ol

Causality: This protocol is based on standard oxidation procedures for secondary alcohols. The choice of a mild oxidizing agent is crucial to avoid over-oxidation or decomposition of the strained azetidine ring.

-

Dissolution: Dissolve 1-methylazetidin-3-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to the appropriate temperature for the chosen oxidizing agent (e.g., -78 °C for Swern oxidation).

-

Addition of Oxidant: Slowly add the oxidizing agent (e.g., pre-formed Swern reagent or Dess-Martin periodinane) to the cooled solution while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction mixture according to the specific protocol for the chosen oxidant.

-

Work-up: Perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with a suitable organic solvent.

-

Purification of Free Base: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 1-methylazetidin-3-one by column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Modern Synthetic Approaches

Recent advances in synthetic methodology have provided novel and efficient routes to the azetidin-3-one core.

-

Gold-Catalyzed Intermolecular Oxidation of Alkynes: This method offers a flexible and stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. The key step involves the generation of a reactive α-oxogold carbene intermediate.[7]

-

Photochemical Cyclization of α-Amino Esters: A light-driven approach has been developed for the synthesis of 3-azetidinones from readily available α-amino esters, proceeding through a Norrish-Yang type cyclization.[8][9]

-

Oxidative Allene Amination: This strategy involves the regioselective aziridination of silyl-substituted homoallenic sulfamates, followed by rearrangement to yield densely functionalized, fused azetidin-3-ones.[3]

These modern methods often provide advantages in terms of stereocontrol and functional group tolerance, making them valuable tools for the synthesis of complex azetidine derivatives.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The protons on the azetidine ring will likely appear as a set of multiplets due to spin-spin coupling. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a downfield chemical shift (typically in the range of 200-210 ppm). Signals for the N-methyl carbon and the two non-equivalent ring carbons are also expected.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key diagnostic absorption for this compound will be the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1750-1780 cm⁻¹, characteristic of a ketone in a four-membered ring. A broad absorption in the region of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the hydrochloride salt.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show the molecular ion of the free base (1-methylazetidin-3-one) upon ionization.

Reactivity and Stability

The chemical reactivity of 1-Methylazetidin-3-one is dominated by the ketone functional group and the strained azetidine ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol, Grignard and organolithium additions to form tertiary alcohols, and Wittig-type reactions to form exocyclic double bonds.[1]

-

Ring Strain: The inherent strain of the four-membered ring can influence its reactivity. However, the azetidine ring is generally more stable than the corresponding aziridine.

-

Stability: As a hydrochloride salt, the compound is expected to be more stable and less prone to self-condensation than the free base. The recommended storage conditions of -20°C in a sealed container away from moisture suggest that the compound may be sensitive to heat and hydrolysis.[4]

Diagram: Reactivity of 1-Methylazetidin-3-one

Caption: Common transformations of the 1-Methylazetidin-3-one core.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on safety data for related compounds, it is advisable to:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its strained ring system and reactive ketone functionality provide a gateway to a wide array of more complex and potentially biologically active azetidine derivatives. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.

References

-

ChemBK. (2024, April 9). 1-methylazetidin-3-ol HCl. Retrieved from [Link]

- Hwang, M. U., Gogoi, A. R., Scurria, M., Gutierrez, O., & Scheidt, K. A. (2025). Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. ChemRxiv. DOI: 10.26434/chemrxiv-2025-fx6km

- Al-Gharabli, S. I., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.

- Zhang, J., Schmalz, H.-G. (2016). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

- Wallace, O. B., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 1(4), 136-140.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- De Kimpe, N., & De Vreese, R. (1998). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 98(5), 1875-1930.

- Hwang, M., Gogoi, A., Scurria, M., Gutierrez, O., & Scheidt, K. (2025, June 24). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.

- Richardson, P. (2025).

-

PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). Retrieved from [Link]

- O'Boyle, N. M., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(9), 1533.

-

PubChem. (n.d.). 1-Methylazetidin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-methyl-azetidine hydrochloride. Retrieved from [Link]

- Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 147.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. 1-Methylazetidin-3-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1818847-43-6 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylazetidin-3-one hydrochloride (CAS Number: 1818847-43-6), a valuable heterocyclic building block for the synthesis of novel chemical entities in drug discovery. Due to the limited availability of detailed experimental procedures in peer-reviewed literature for this specific compound, this document, authored from the perspective of a Senior Application Scientist, presents a robust and scientifically-grounded approach to its synthesis, purification, and characterization. The methodologies described herein are based on well-established chemical principles and analogous transformations reported for similar molecular scaffolds. This guide is intended to empower researchers to confidently synthesize and utilize this versatile intermediate in their research and development endeavors.

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique properties compared to more conventional five- and six-membered rings. The introduction of an azetidine core into a drug candidate can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[1][2] The azetidin-3-one functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making it a highly sought-after intermediate in the construction of complex molecular architectures. This compound provides a stable, crystalline form of this valuable building block, ready for use in a variety of chemical transformations.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1818847-43-6 | Chemical Supplier Data |

| Molecular Formula | C₄H₈ClNO | Chemical Supplier Data |

| Molecular Weight | 121.57 g/mol | Chemical Supplier Data |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | --- |

| Storage | 2-8°C, under inert atmosphere | Chemical Supplier Data |

| SMILES | O=C1CN(C)C1.Cl | Chemical Supplier Data |

Proposed Synthesis and Purification

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available precursor, 1-methylazetidin-3-ol. The first step involves the oxidation of the secondary alcohol to the corresponding ketone, followed by the formation of the hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

Step 1: Oxidation of 1-Methylazetidin-3-ol

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the azetidine ring, mild and selective oxidation methods are paramount. The Parikh-Doering oxidation is an excellent choice as it operates at or near room temperature and avoids the use of harsh or cryogenic conditions associated with other methods like the Swern oxidation.[3][4][5]

Experimental Protocol: Parikh-Doering Oxidation

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylazetidin-3-ol (1.0 eq).

-

Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (Et₃N, 3.0-5.0 eq).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. In a separate flask, prepare a solution of sulfur trioxide pyridine complex (SO₃·py, 3.0-4.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Slowly add the SO₃·py solution to the stirring solution of the alcohol and base at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylazetidin-3-one as a free base. This material can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt enhances the compound's stability and crystallinity, facilitating its handling and storage.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude or purified 1-methylazetidin-3-one free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: To the stirring solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise until precipitation is complete. The addition of an excess of the acidic solution should be avoided.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum to afford this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The protons on the azetidine ring are diastereotopic and will likely appear as two distinct signals, each integrating to two protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | 2.5 - 2.8 | Singlet (s) | The methyl group on the nitrogen atom. |

| -CH₂- (ring) | 4.0 - 4.5 | Singlet (s) or two doublets (d) | The two sets of methylene protons adjacent to the nitrogen and carbonyl groups. Due to the rapid inversion of the ring, they might appear as a singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | 40 - 45 | The methyl carbon. |

| -CH₂- (ring) | 65 - 75 | The methylene carbons of the azetidine ring. |

| C=O | 200 - 210 | The carbonyl carbon, typically deshielded in strained rings.[6] |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1750 - 1780 | Strong | The carbonyl stretch in a four-membered ring is typically at a higher frequency than in acyclic ketones due to ring strain.[7] |

| C-N Stretch | 1100 - 1250 | Medium | |

| N-H⁺ Stretch | 2400 - 2700 | Broad, Medium | Characteristic of a tertiary amine hydrochloride salt. |

Mass Spectrometry (MS)

In mass spectrometry (electrospray ionization, ESI+), the compound is expected to show a prominent peak for the molecular ion of the free base.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 86.06 | Corresponds to the protonated free base (C₄H₇NO + H⁺). |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The ketone functionality can be readily transformed into other functional groups, such as amines, alcohols, and heterocycles, providing access to a diverse chemical space.

Caption: Synthetic utility of the 1-Methylazetidin-3-one core.

The resulting substituted azetidines have been incorporated into a variety of therapeutic agents, including inhibitors of enzymes such as kinases and proteases, and modulators of G-protein coupled receptors (GPCRs). The N-methyl group can serve to block metabolism at the nitrogen atom and can also influence the conformational preferences of the azetidine ring, which may be crucial for optimal binding to a biological target.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. While detailed synthetic procedures are not widely published, this guide provides a robust and scientifically sound framework for its preparation and characterization. By leveraging established oxidation methodologies and standard techniques for salt formation, researchers can confidently access this important intermediate and unlock its potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 5. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

An In-depth Technical Guide to the Molecular Structure of 1-Methylazetidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a nitrogen-containing four-membered heterocycle, represents a "privileged scaffold" in modern medicinal chemistry due to its unique structural and conformational properties.[1][2] Its incorporation into molecular architectures can significantly influence pharmacological activity by imparting rigidity and providing specific vectors for substituent placement.[3] This guide focuses on a key derivative, 1-Methylazetidin-3-one hydrochloride (CAS 1818847-43-6), a versatile building block for drug discovery. We will provide a comprehensive analysis of its molecular structure, outline a robust synthetic pathway, detail the analytical techniques required for its complete characterization, and discuss its strategic application in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

A complete understanding of a molecule begins with its fundamental identity and physical characteristics. These data points are critical for designing synthetic transformations, developing analytical methods, and formulating protocols.

-

Systematic Name (IUPAC): 1-methylazetidin-3-one;hydrochloride

-

Synonyms: 1-methyl-3-azetidinone hydrochloride

-

CAS Number: 1818847-43-6[4]

-

Molecular Formula: C₄H₈ClNO[5]

-

Molecular Weight: 121.57 g/mol

The core structure consists of a saturated four-membered azetidine ring, substituted with a methyl group on the nitrogen atom (position 1) and a ketone functional group at position 3. The hydrochloride salt form enhances stability and aqueous solubility by protonating the tertiary amine, rendering it a quaternary ammonium salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈ClNO | [5] |

| Molecular Weight | 121.57 g/mol | Calculated |

| CAS Number | 1818847-43-6 | [4] |

| Physical Form | Solid (Predicted) | General Salt Properties |

| Solubility | Soluble in water, polar organic solvents | Inferred from hydrochloride nature |

Molecular Structure Visualization

The 2D structure of this compound highlights the key functional groups and the strained ring system.

Synthesis and Purification: From Alcohol to Ketone

Causality in Synthetic Strategy

The most direct and common route to an azetidin-3-one is through the oxidation of its corresponding azetidin-3-ol precursor.[6][7] The precursor, 1-Methylazetidin-3-ol (CAS 155500-72-0), is commercially available, making this a convergent and efficient strategy.[8] The choice of oxidant is critical. Mild oxidation conditions are required to prevent cleavage of the strained azetidine ring. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is an exemplary choice as it is highly effective for converting secondary alcohols to ketones without harsh reagents or high temperatures.[9][10]

Synthetic Workflow Diagram

The following diagram illustrates the two-step process from the commercially available precursor to the final hydrochloride salt.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on standard Swern oxidation procedures and is designed to be self-validating through in-process monitoring.[11][12]

Step 1: Swern Oxidation of 1-Methylazetidin-3-ol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using an acetone/dry ice bath.

-

Activator Formation: Slowly add oxalyl chloride (2.0 eq.) to the cooled DCM. Following this, add anhydrous DMSO (3.0 eq.) dropwise via syringe, ensuring the internal temperature remains below -65 °C. Stir the resulting solution for 15 minutes. Rationale: This step forms the reactive electrophilic sulfur species, the chlorosulfonium salt, necessary for activating the alcohol.[12]

-

Alcohol Addition: Dissolve 1-Methylazetidin-3-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

-

In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Quench and Basification: Slowly add triethylamine (Et₃N, 5.0 eq.) to the mixture. Stir for 10 minutes at -78 °C, then allow the reaction to slowly warm to room temperature. Rationale: Triethylamine acts as a base to facilitate the final elimination step that forms the ketone and neutralizes the acid byproducts.[9]

-

Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methylazetidin-3-one free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in anhydrous diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of 2M HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[13] For this compound, the protonation of the nitrogen will cause a downfield shift for adjacent protons compared to the free base.

Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O or DMSO-d₆)

| Atom Type | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| -C(=O)- | N/A | ~205-215 | Carbonyl carbons in strained rings are shifted downfield. |

| -CH₂- (C2, C4) | ~4.0 - 4.5, Singlet or AB quartet | ~60-70 | Protons and carbons are adjacent to both a ketone and a protonated nitrogen, leading to a significant downfield shift. The two CH₂ groups are chemically equivalent. |

| N-CH₃ | ~3.0 - 3.5, Singlet | ~40-45 | Methyl group attached to a deshielding quaternary ammonium nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, charged molecule.

-

Expected Ion: In positive ion mode, the spectrum will show a prominent peak corresponding to the protonated free base, [C₄H₇NO + H]⁺.

-

Expected m/z: 98.06 (Calculated for [C₄H₈NO]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies.[14]

-

Key Vibration: The most diagnostic peak will be the carbonyl (C=O) stretch.

-

Expected Frequency: ~1780 - 1815 cm⁻¹.

-

Rationale: The C=O stretching frequency is significantly increased in four-membered rings (like cyclobutanone or β-lactams) due to increased ring strain and angle compression.[15][16] This high-wavenumber absorption is a hallmark of the azetidin-3-one system.

Strategic Applications in Drug Discovery

The value of this compound lies in its utility as a rigid scaffold that can be readily functionalized.[3][17] Its conformationally restricted nature reduces the entropic penalty of binding to a biological target, potentially increasing ligand efficiency and potency.[18]

-

Scaffold for Elaboration: The ketone at the 3-position is a versatile chemical handle. It can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse substituents with precise stereochemical control.

-

Bioisosteric Replacement: The azetidine ring is often used as a bioisostere for other cyclic systems, such as piperidines or phenyl rings, to modulate physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.[18]

-

Vectorial Orientation: The rigid, non-planar structure of the azetidine ring orients substituents in well-defined three-dimensional space, which is critical for optimizing interactions with protein binding pockets.

Conceptual Elaboration Diagram

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, characterized by a strained yet stable four-membered ring, offers a rigid scaffold for building complex and potent therapeutic agents. A clear understanding of its synthesis via oxidation of the corresponding alcohol and its comprehensive spectroscopic signature—particularly its high-frequency carbonyl stretch in the IR and deshielded protons in the NMR—is essential for its effective use. By leveraging the chemical reactivity of its ketone functionality, researchers can explore novel chemical space and accelerate the development of next-generation pharmaceuticals.

References

-

Chemistry LibreTexts. (2023). Swern oxidation. [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Guduru, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

-

ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. [Link]

-

Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

-

ChemBK. (2024). 1-methylazetidin-3-ol HCl. [Link]

-

Supporting Information. (n.d.). Novel carboxamide-based allosteric MEK inhibitors. [Link]

-

University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

The features of IR spectrum. (n.d.). [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

Portland Community College. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

-

PubChem. (n.d.). 1-Methylazetidin-3-ol. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

PubChem. (n.d.). 3,3-Dimethylazetidin-2-one. [Link]

-

PubChem. (n.d.). 3-Chloro-1-methyl-azetidine hydrochloride. [Link]

-

SpectraBase. (n.d.). CL 18 :1_22:3_20:3_22:6 - MS (LC) Spectrum. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. This compound | 1818847-43-6 [chemicalbook.com]

- 5. This compound | 1818847-43-6 [sigmaaldrich.com]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. www1.udel.edu [www1.udel.edu]

- 17. lifechemicals.com [lifechemicals.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Methylazetidin-3-one Hydrochloride

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, often leading to enhanced binding affinity and selectivity for biological targets. 1-Methylazetidin-3-one, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex azetidine derivatives, which are integral components of numerous therapeutic agents. This guide provides a comprehensive overview of a robust and scalable synthetic route to 1-Methylazetidin-3-one hydrochloride, designed for researchers and professionals in drug development. The presented synthesis is a two-step process commencing with the formation of the precursor alcohol, 1-methylazetidin-3-ol, followed by a mild oxidation to the target ketone.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically divided into three core stages:

-

Formation of the Azetidine Ring: Synthesis of the precursor, 1-methylazetidin-3-ol, via the cyclization reaction of aqueous methylamine and epichlorohydrin.

-

Oxidation to the Ketone: Conversion of the secondary alcohol to the corresponding ketone using a mild and selective oxidation method, the Dess-Martin periodinane (DMP) oxidation.

-

Salt Formation and Isolation: Conversion of the synthesized free base to its stable hydrochloride salt to facilitate purification and improve handling characteristics.

This approach is designed for efficiency and scalability, employing readily available starting materials and avoiding harsh reaction conditions that could compromise the integrity of the strained azetidine ring.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Methylazetidin-3-ol

The formation of the azetidine ring is achieved through the reaction of a primary amine with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.

Causality and Experimental Choices

-

Choice of Reactants: Methylamine is a readily available and highly nucleophilic primary amine. Epichlorohydrin is an ideal bifunctional electrophile, containing both a reactive epoxide and a primary alkyl chloride.

-

Reaction Conditions: The reaction is typically performed in water or a protic solvent at ambient temperature to control the exothermicity of the initial epoxide opening. The subsequent cyclization to form the azetidine ring is often promoted by gentle heating or by the addition of a mild base to neutralize the generated hydrochloric acid.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of aqueous methylamine (40 wt. % in H₂O, 3 equivalents), cooled to 0-5 °C in an ice bath, add epichlorohydrin (1 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Initial Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of epichlorohydrin.

-

Cyclization: After the initial reaction, slowly heat the mixture to 50-60 °C and maintain for 12-18 hours to facilitate the intramolecular cyclization.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and saturate with sodium chloride. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or a mixture of isopropanol/chloroform.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-methylazetidin-3-ol can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 70-75 °C at reduced pressure |

| Typical Yield | 60-75% |

Table 1: Physicochemical properties of 1-Methylazetidin-3-ol.

Part 2: Oxidation to 1-Methylazetidin-3-one

The conversion of the secondary alcohol, 1-methylazetidin-3-ol, to the target ketone is a critical step. The choice of oxidant is paramount to avoid over-oxidation or decomposition of the strained ring. The Dess-Martin periodinane (DMP) oxidation is an exemplary method due to its mild, neutral conditions and high efficiency.[1][2]

Causality and Experimental Choices

-

Choice of Oxidant: Dess-Martin periodinane is a hypervalent iodine reagent that offers highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It operates at room temperature and neutral pH, making it compatible with sensitive functional groups like the tertiary amine in our substrate.[3] Unlike chromium-based oxidants, it is non-toxic and the work-up is straightforward.[1]

-

Solvent: Dichloromethane (DCM) is the solvent of choice as it is relatively inert and effectively solubilizes both the substrate and the DMP reagent.

-

Work-up: The work-up procedure is designed to remove the iodinane byproduct and any remaining acetic acid. A basic wash with sodium bicarbonate is typically employed.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane.

-

Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.3 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitoring the Reaction: The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes to quench the reaction and dissolve the iodinane byproduct.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude 1-methylazetidin-3-one as a free base.

| Parameter | Value |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Purity (crude) | >90% (typically) |

| Typical Yield | 85-95% |

Table 2: Physicochemical properties of 1-Methylazetidin-3-one (free base).

Part 3: Formation of this compound

For improved stability, handling, and purification, the synthesized free base is converted to its hydrochloride salt.

Causality and Experimental Choices

-

Rationale: The hydrochloride salt is typically a crystalline solid, which is easier to handle and purify by recrystallization compared to the often-oily free base. It also enhances the long-term stability of the compound.

-

Reagent and Solvent: A solution of hydrogen chloride in an anhydrous organic solvent, such as diethyl ether or 1,4-dioxane, is used to precipitate the salt without introducing water, which could lead to hydration of the ketone.

Detailed Experimental Protocol

-

Dissolution: Dissolve the crude 1-methylazetidin-3-one free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: To the stirred solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

-

Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

| Parameter | Value |

| Molecular Formula | C₄H₈ClNO |

| Molecular Weight | 121.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | >98% (after recrystallization) |

| Overall Yield | 50-70% (from epichlorohydrin) |

Table 3: Physicochemical properties of this compound.

Alternative Oxidation Method: Swern Oxidation

For substrates that may be sensitive to the conditions of the Dess-Martin oxidation, the Swern oxidation presents a viable and equally mild alternative.[4]

Core Principles

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine to effect the oxidation.[4]

Figure 2: Key stages of the Swern oxidation process.

While highly effective, the Swern oxidation requires cryogenic temperatures and generates dimethyl sulfide as a malodorous byproduct, which necessitates careful handling and waste disposal.[4]

Conclusion

The described synthetic route provides a reliable and well-documented pathway for the preparation of this compound, a valuable building block in pharmaceutical research. The key transformations—azetidine ring formation via cyclization and mild oxidation of the resulting alcohol—are robust and amenable to scale-up. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols to advance their drug discovery programs.

References

-

Zhang, Z., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6649-6653. Available at: [Link]

-

Wikipedia. (2023). Swern oxidation. Available at: [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. Available at: [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

-

Funk, R. L., et al. (2009). A Practical Method for the Synthesis of 2-Alkynylpropenals. Organic Letters, 11(20), 4684-4687. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

-

Patil, S. A., et al. (2015). An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, the pharmaceutically important moiety, has been developed. ResearchGate. Available at: [Link]

Sources

The Strategic Role of 1-Methylazetidin-3-one Hydrochloride in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with advantageous physicochemical and biological properties is relentless. Among the various scaffolds employed by medicinal chemists, small, strained heterocycles have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable motif.[1] This guide focuses on a key derivative, 1-Methylazetidin-3-one hydrochloride , a versatile building block that offers a unique combination of a strained ring system and a reactive carbonyl group, making it an attractive starting point for the synthesis of complex molecular architectures. Its utility as a pharmaceutical intermediate is instrumental in the development of a wide array of biologically active compounds.

This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, reactivity, and applications in the synthesis of pharmaceutical agents. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1818847-43-6 | [2] |

| Molecular Formula | C₄H₈ClNO | [2] |

| Molecular Weight | 121.57 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and some organic solvents | [3] |

| Storage | Store at -20°C, sealed, away from moisture | [2] |

Safety Information:

This compound should be handled in accordance with standard laboratory safety procedures. It is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Synthesis of this compound: A Two-Step Approach

The most common and practical synthetic route to this compound involves a two-step sequence starting from readily available precursors: the formation of the precursor alcohol, 1-methylazetidin-3-ol, followed by its oxidation to the desired ketone.

Part 1: Synthesis of the Precursor, 1-Methylazetidin-3-ol

The synthesis of 1-methylazetidin-3-ol can be achieved through the cyclization of an appropriate acyclic precursor. A common method involves the reaction of methylamine with epichlorohydrin.

Figure 1: General workflow for the synthesis of 1-methylazetidin-3-ol.

A detailed experimental protocol for a related N-substituted azetidin-3-ol, 1-benzhydrylazetidin-3-ol, provides a valuable template for this transformation. The process involves the reaction of the primary amine with epichlorohydrin, followed by an intramolecular cyclization.[4]

Part 2: Oxidation to this compound

The crucial step in the synthesis is the oxidation of the secondary alcohol, 1-methylazetidin-3-ol, to the corresponding ketone. Several modern oxidation methods are suitable for this transformation, offering mild reaction conditions and high yields. The choice of oxidant is critical to avoid over-oxidation or side reactions.

Figure 2: Oxidation of 1-methylazetidin-3-ol to its hydrochloride salt.

Commonly Employed Oxidation Protocols:

-

Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[5][6] The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups.[7]

Illustrative Experimental Protocol (Adapted from a general Swern oxidation procedure):

-

A solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is cooled to -78 °C.

-

A solution of DMSO (2.7 equivalents) in DCM is added dropwise, and the mixture is stirred for 5 minutes.

-

A solution of 1-methylazetidin-3-ol (1.0 equivalent) in DCM is then added dropwise over 5 minutes.

-

After stirring for 30 minutes at -78 °C, triethylamine (7.0 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with DCM.

-

The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude 1-methylazetidin-3-one free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt, which can be collected by filtration.

-

-

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] The reaction is typically carried out in chlorinated solvents at room temperature and is often complete within a few hours.[8]

Illustrative Experimental Protocol (Adapted from a general DMP oxidation procedure):

-

To a solution of 1-methylazetidin-3-ol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers are clear.

-

The product is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over sodium sulfate and concentrated.

-

The resulting free base is converted to the hydrochloride salt as described in the Swern protocol.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the ketone functional group within the strained four-membered ring. This allows for a variety of chemical transformations to introduce molecular diversity.

Figure 3: Key chemical transformations of 1-methylazetidin-3-one.

-

Reductive Amination: The carbonyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to yield 3-amino-1-methylazetidine derivatives. These products are valuable for introducing basic nitrogen atoms, which can be crucial for target engagement and improving pharmacokinetic properties.

-

Wittig and Related Olefination Reactions: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the conversion of the carbonyl group into an exocyclic double bond, leading to 3-alkylidene-1-methylazetidines.

-

Nucleophilic Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. This provides a straightforward route to 3-substituted-1-methylazetidin-3-ols with the introduction of new carbon-carbon bonds.

-

Formation of Spirocycles: The ketone can serve as an anchor point for the construction of spirocyclic systems by reacting with bifunctional reagents. Spirocyclic scaffolds are of great interest in drug discovery as they increase the three-dimensionality of a molecule.

Applications in Drug Discovery and Development

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the two sets of methylene protons on the azetidine ring (likely complex multiplets due to coupling with each other).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon at a characteristic downfield shift, in addition to signals for the N-methyl carbon and the two methylene carbons of the azetidine ring.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the carbonyl stretching vibration of the strained four-membered ring ketone.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₄H₇NO) and characteristic fragmentation patterns.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis from readily available starting materials via the oxidation of the corresponding alcohol is a practical and scalable approach. The reactivity of the ketone within the strained azetidine ring allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-methylazetidin-3-ol HCl - ChemBK. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. [Link]

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Request PDF - ResearchGate. [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. [Link]

-

Swern oxidation - Wikipedia. [Link]

-

Swern Oxidation. [Link]

-

Swern Oxidation Mechanism - Chemistry Steps. [Link]

-

Synthesis of 3,3-Diarylazetidines - CORE. [Link]

-

(1-Methylazetidin-3-yl)methanol | C5H11NO | CID 22967022 - PubChem - NIH. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 1818847-43-6 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 1818847-43-6|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of 1-Methylazetidin-3-one hydrochloride

An In-Depth Technical Guide to 1-Methylazetidin-3-one Hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No. 1818847-43-6), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physical and chemical properties, synthesis, analytical characterization, and safe handling protocols, grounding all claims in authoritative data. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental characteristics to its practical application.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and metabolic stability in drug candidates. This compound serves as a versatile intermediate, providing a reactive ketone handle and a tertiary amine within this valuable framework. It has gained prominence as a building block in the synthesis of compound libraries for drug discovery, notably in the development of novel protein degraders.[1]

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and development. This compound is typically supplied as a white to off-white solid.[2] Its hydrochloride salt form significantly influences its physical properties, particularly its solubility and stability.

Structural and Molecular Data

The compound's structure features a strained four-membered ring, a ketone at the 3-position, and an N-methyl group. The hydrochloride salt form means the tertiary amine is protonated, forming a quaternary ammonium chloride salt.

Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

For ease of reference, the core quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1818847-43-6 | [1][3] |

| Molecular Formula | C₄H₈ClNO | [1][4] |

| Molecular Weight | 121.57 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room temperature or -20°C | [1][4] |

Solubility and Stability

Solubility: As a hydrochloride salt, the molecule is ionic and thus exhibits good solubility in polar protic solvents such as water, methanol, and DMSO.[5] This property is advantageous for reactions conducted in aqueous or polar media and for the preparation of stock solutions for screening purposes. Its solubility in less polar organic solvents like dichloromethane or ethyl acetate is limited.

Stability: The compound is hygroscopic and should be stored in a tightly sealed container away from moisture to prevent hydrolysis or degradation.[4] The strained azetidine ring can be susceptible to nucleophilic attack, particularly under harsh basic or acidic conditions, which can lead to ring-opening. The ketone functionality also presents a site for various chemical transformations. For long-term storage, maintaining a dry, inert atmosphere is recommended.[4]

Section 2: Synthesis and Purification Workflow

The synthesis of azetidin-3-ones is most commonly achieved through the oxidation of the corresponding azetidin-3-ol precursor. This transformation is a cornerstone of synthetic organic chemistry, and its application here requires careful selection of reagents to avoid side reactions involving the strained ring system.

Caption: General workflow for the synthesis and purification of 1-Methylazetidin-3-one HCl.

Representative Synthetic Protocol: Swern Oxidation

This protocol describes a common and effective method for oxidizing the alcohol precursor. The choice of Swern oxidation is based on its mild reaction conditions, which are well-suited for sensitive substrates like azetidines.[6]

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting.

Materials:

-

1-Methylazetidin-3-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Slowly add oxalyl chloride to the cooled DCM.

-

DMSO Addition: Add a solution of anhydrous DMSO in DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 1-Methylazetidin-3-ol in DCM dropwise, again maintaining a temperature below -60 °C. Stir for 45-60 minutes. The formation of a white precipitate is typically observed.

-

Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. Allow the mixture to stir for 30 minutes at -78 °C, then warm to room temperature.

-

Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methylazetidin-3-one free base as an oil.

-

Purification: Purify the crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate in heptane or hexane.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show signals for the N-methyl group (singlet), and two sets of non-equivalent methylene protons (CH₂) on the azetidine ring. The protons adjacent to the carbonyl group will be shifted downfield. Due to the protonated amine, peak broadening may be observed. |

| ¹³C NMR | The spectrum will feature a characteristic signal for the carbonyl carbon (C=O) at a significantly downfield shift (>200 ppm). Signals for the N-methyl carbon and the two ring methylene carbons will also be present. |

| IR Spectroscopy | A strong, sharp absorption band between 1750-1780 cm⁻¹ is characteristic of the C=O stretch in a four-membered ring ketone. A broad absorption in the 2400-2700 cm⁻¹ region is indicative of the N⁺-H stretch of the amine salt.[7] |

| Mass Spectrometry (ESI+) | The mass spectrum will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₄H₇NO, the expected m/z would be approximately 86.1. |

Section 4: Stability, Storage, and Safe Handling

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Stability and Storage

-

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Commercial suppliers recommend storage at either room temperature or -20°C for long-term stability.[1][4]

-

Rationale: The primary degradation risk is exposure to moisture due to its hygroscopic nature. Storing under an inert atmosphere can further prolong shelf life.

Safety and Handling

This compound and related compounds are classified as harmful and irritants. Adherence to standard safety protocols is mandatory.[8]

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear suitable chemically resistant gloves.[9]

-

Skin and Body Protection: Use a lab coat and ensure no skin is exposed.[9]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[8][9]

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

-

If Swallowed: Rinse mouth and get medical help.[8]

References

-

ChemBK. (2024, April 9). 1-methylazetidin-3-ol HCl. Retrieved from [Link]

-

Struchem. This compound, min 97%, 1 gram. Retrieved from [Link]

-

ResearchGate. Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 1818847-43-6 [chemicalbook.com]

- 4. This compound | 1818847-43-6 [amp.chemicalbook.com]

- 5. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.se [fishersci.se]

Spectroscopic Analysis of 1-Methylazetidin-3-one Hydrochloride: A Technical Guide for Researchers

This guide provides a comprehensive overview of the spectroscopic data for 1-Methylazetidin-3-one hydrochloride (CAS No. 1818847-43-6), a key building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and structural elucidation in synthetic workflows. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical insights into the spectroscopic analysis of this compound.

Introduction to this compound

This compound is a four-membered heterocyclic compound containing a ketone and a tertiary amine, which is protonated in its hydrochloride salt form. The strained azetidine ring and the presence of multiple functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification. The analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the lack of publicly available experimental spectra for this specific compound, the following data is based on predicted values and analysis of structurally similar azetidinone derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl group and the two methylene groups of the azetidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~3.0 - 3.5 | Singlet | 3H | N-CH₃ | The methyl protons are a singlet as they have no adjacent protons to couple with. Their chemical shift is downfield due to the deshielding effect of the adjacent positively charged nitrogen atom. |

| ~4.0 - 4.5 | Singlet | 4H | -CH₂-CO-CH₂- | In a simplified model, the two methylene groups could be chemically equivalent, leading to a single peak. The protons are significantly deshielded by both the adjacent carbonyl group and the nitrogen atom, resulting in a downfield chemical shift. In reality, these protons are diastereotopic and may appear as a more complex multiplet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic N-H proton may exchange with deuterium in D₂O, causing its signal to disappear.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~45 - 50 | N-CH₃ | The N-methyl carbon is shielded compared to the ring carbons due to its terminal position. |

| ~65 - 75 | -CH₂-CO-CH₂- | These methylene carbons are deshielded due to their proximity to the electronegative nitrogen and the carbonyl group. |

| ~200 - 210 | C=O | The carbonyl carbon exhibits a characteristic large downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use the same NMR spectrometer as for the proton NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the most prominent feature will be the carbonyl stretch.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale for Absorption |

| ~1750 - 1780 | Strong, Sharp | C=O stretch | The high frequency of the carbonyl stretch is characteristic of a ketone within a strained four-membered ring.[1][2] |

| ~2800 - 3000 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~2400 - 2700 | Broad, Medium | N⁺-H stretch | The broad absorption in this region is characteristic of the stretching of the N-H bond in a protonated tertiary amine (ammonium salt). |

| ~1400 - 1480 | Medium | C-H bend | Bending vibrations of the methyl and methylene groups. |

| ~1000 - 1200 | Medium | C-N stretch | Corresponds to the stretching vibration of the carbon-nitrogen bonds in the azetidine ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique due to the ionic nature of the compound.

Table 4: Predicted Mass Spectrometry Data for 1-Methylazetidin-3-one (Free Base)

| m/z (mass-to-charge ratio) | Ion | Fragmentation Pathway |

| 86.06 | [M+H]⁺ | Protonated molecular ion of the free base (C₄H₇NO). |

| 57.04 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion, a common fragmentation for cyclic ketones. |

| 42.03 | [C₂H₄N]⁺ | Cleavage of the azetidine ring. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base ([M+H]⁺).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

The confident identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.